6-Chloro-2-ethoxynicotinonitrile
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
6-chloro-2-ethoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H7ClN2O/c1-2-12-8-6(5-10)3-4-7(9)11-8/h3-4H,2H2,1H3 |
InChI Key |
RWBGKHIHTWGFGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=N1)Cl)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 2 Ethoxynicotinonitrile
Precursor Synthesis and Starting Material Chemistry
The synthesis of 6-Chloro-2-ethoxynicotinonitrile is fundamentally dependent on the availability and chemical reactivity of its precursors. The most direct route involves the derivatization of a di-chlorinated nicotinonitrile scaffold, where one chlorine atom is selectively replaced by an ethoxy group.
Derivatization of Chlorinated Nicotinonitrile Precursors
The key starting material for the most logical synthetic route is 2,6-dichloronicotinonitrile. The preparation of this precursor is well-documented and can be achieved through various chlorination reactions. A common method involves the treatment of 2,6-dihydroxynicotinamide (B1587896) or its derivatives with a strong chlorinating agent.
One established method involves reacting a 2,6-dihydroxynicotinamide with phosphorus pentachloride in an aromatic solvent. google.com Another approach utilizes phosphorus oxychloride, often in the presence of a catalyst like tetraethylammonium (B1195904) chloride, to convert the corresponding carboxamide into the desired dichloronicotinonitrile. chemicalbook.com These reactions effectively replace the hydroxyl groups on the pyridine (B92270) ring with chlorine atoms, yielding the crucial 2,6-dichloro-nicotinonitrile intermediate.
Table 1: Synthesis of 2,6-Dichloronicotinonitrile Precursor
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2,6-Dihydroxynicotinamide | Phosphorus Pentachloride (PCl₅) | 1,2-Dichlorobenzene | Heat from 60°C to 120°C | Not specified | google.com |
| 2,6-Dihydronicotinamide | Phosphorus Oxychloride (POCl₃), Tetraethylammonium Chloride | Dichloromethane | Reflux at 80°C for 24h | 89% | chemicalbook.com |
| 3-Cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | Phosphorus Pentachloride (PCl₅) | Phosphorus Oxychloride (POCl₃) | Reflux at 114°C for 20h | ~60% (for fluoro-derivative) | google.com |
This table is interactive and can be sorted by column.
Introduction of the Ethoxy Moiety
With 2,6-dichloronicotinonitrile as the substrate, the ethoxy group is introduced via a nucleophilic substitution reaction. The process of ethoxylation involves reacting the chlorinated precursor with an ethoxide source, typically sodium ethoxide, in an alcoholic solvent like ethanol. safecosmetics.orgorgsyn.org
This transformation is a classic example of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine ring's nitrogen atom, combined with the inductive and resonance effects of the cyano group at the C3 position, makes the carbon atoms at the C2 and C6 positions electrophilic and thus susceptible to attack by nucleophiles.
To achieve the desired mono-substituted product, this compound, the reaction conditions must be carefully controlled. This typically involves using a stoichiometric equivalent of the nucleophile (sodium ethoxide) relative to the dichloronicotinonitrile substrate and maintaining a controlled temperature to prevent a second substitution that would yield 2,6-diethoxynicotinonitrile. The selectivity of this reaction is high due to the deactivating effect of the newly introduced electron-donating ethoxy group, which disfavors a second nucleophilic attack on the same ring.
Reaction Pathways for Compound Formation
The formation of the final compound can be approached through several strategic pathways, with Nucleophilic Aromatic Substitution being the most direct and widely applicable method.
Nucleophilic Aromatic Substitution (SNAr) Strategies
The primary strategy for synthesizing this compound from 2,6-dichloronicotinonitrile is the Nucleophilic Aromatic Substitution (SNAr) reaction. lookchem.com This reaction proceeds via a two-step addition-elimination mechanism.
Nucleophilic Attack: The ethoxide ion (⁻OEt), a potent nucleophile, attacks one of the electron-deficient carbon atoms bonded to a chlorine atom (C2 or C6). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. researchgate.net The negative charge is delocalized over the pyridine ring and onto the electron-withdrawing cyano group, which stabilizes the intermediate.
Leaving Group Departure: In the second step, the aromaticity of the pyridine ring is restored by the elimination of a chloride ion (Cl⁻), which is a good leaving group.
The regioselectivity in di-substituted pyridines can be complex, but in the case of 2,6-dichloronicotinonitrile, the two chlorine atoms are in electronically equivalent environments. wuxiapptec.comresearchgate.net Therefore, the initial nucleophilic attack can occur at either the C2 or C6 position. Careful control of stoichiometry (i.e., using only one equivalent of sodium ethoxide) is crucial to favor the formation of the mono-substituted product, this compound.
Table 2: Plausible SNAr Conditions for this compound Synthesis
| Substrate | Reagent | Solvent | Temperature | Product |
|---|---|---|---|---|
| 2,6-Dichloronicotinonitrile | Sodium Ethoxide (1.0 eq.) | Ethanol | Room Temp. to Reflux | This compound |
This table outlines a hypothetical, yet standard, set of conditions for the described transformation.
Cyclization Reactions Involving Cyano-Containing Precursors
Alternative to the substitution pathway, this compound could potentially be synthesized through the construction of the pyridine ring itself via a cyclization reaction. The chemistry of 2-alkoxy-3-cyanopyridines is an area of active research, with various methods available for building the core heterocyclic structure. nih.govresearchgate.net
A hypothetical cyclization approach could involve the condensation of simpler, acyclic precursors. For example, a reaction could be envisioned between an α,β-unsaturated compound bearing appropriate functionalities and a cyano-containing active methylene (B1212753) compound, such as cyanoacetamide. A plausible sequence might start with the Knoevenagel condensation of an appropriate aldehyde with ethyl cyanoacetate, followed by a Michael addition and subsequent cyclization/aromatization. The chloro and ethoxy groups could either be present on the starting materials or introduced in later steps. While versatile, these methods often require multiple steps and careful optimization to achieve the specific substitution pattern of the target molecule.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. beilstein-journals.org The synthesis of substituted pyridines is a well-established application of MCRs.
A potential MCR route to this compound, while not explicitly reported, can be postulated based on known pyridine syntheses. For instance, a variation of the Hantzsch pyridine synthesis or a Guareschi-Thorpe condensation could be adapted. Such a reaction might involve the one-pot condensation of:
An active methylene nitrile (e.g., malononitrile).
An aldehyde or ketone.
A β-dicarbonyl compound or an enol ether equivalent designed to install the ethoxy group.
An ammonia (B1221849) source.
The chlorine atom would likely need to be incorporated either on one of the starting materials or introduced in a post-MCR modification step. The complexity and regiochemical control of such a reaction would present significant synthetic challenges, but the approach remains a modern and powerful strategy for the divergent synthesis of heterocyclic libraries.
Optimization of Reaction Conditions and Yield
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, the role of catalysts and reagents, and the temperature and pressure at which the reaction is conducted.
Solvent Effects on Synthetic Outcomes
The choice of solvent plays a critical role in the rate and yield of nucleophilic aromatic substitution reactions. The solvent's ability to solvate the reactants, particularly the nucleophile, and to stabilize the charged Meisenheimer intermediate can significantly influence the reaction's progress.
Polar aprotic solvents are generally favored for SNAr reactions. These solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile, can effectively solvate the cation of the nucleophilic salt (e.g., Na⁺ from sodium ethoxide) while leaving the anion (ethoxide) relatively free and highly reactive. This leads to an enhanced reaction rate. In contrast, polar protic solvents, such as ethanol, can solvate the ethoxide ion through hydrogen bonding, which reduces its nucleophilicity and can lead to slower reaction rates and lower yields.
The following table illustrates the hypothetical effect of different solvents on the yield of this compound, based on general principles of SNAr reactions.
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (hours) | Typical Yield (%) |
| Dimethylformamide (DMF) | 36.7 | 4 | 92 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3 | 95 |
| Acetonitrile | 37.5 | 6 | 88 |
| Tetrahydrofuran (THF) | 7.6 | 12 | 75 |
| Ethanol | 24.6 | 24 | 60 |
Role of Catalysts and Reagents
In the synthesis of this compound from 2,6-dichloronicotinonitrile, the primary reagent is sodium ethoxide. It serves as the source of the ethoxy group that displaces the chlorine atom. The concentration and purity of the sodium ethoxide are crucial for achieving a high yield and minimizing side reactions. An excess of sodium ethoxide is often used to ensure the complete conversion of the starting material.
While this specific reaction does not typically require a catalyst in the traditional sense, the sodium ethoxide itself can be considered a reagent-catalyst as it drives the reaction forward. The basicity of the sodium ethoxide is also a key factor. A stronger base can lead to a faster reaction but may also promote side reactions, such as the elimination of HCl from the starting material or product.
In some related SNAr reactions, phase-transfer catalysts are employed to facilitate the transfer of the nucleophile from a solid or aqueous phase to the organic phase where the substrate is dissolved. However, for the reaction of 2,6-dichloronicotinonitrile with sodium ethoxide in a suitable aprotic solvent, a phase-transfer catalyst is generally not necessary.
Temperature and Pressure Considerations
Temperature is a critical parameter in the synthesis of this compound. As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of by-products and the degradation of both the starting materials and the product.
For the nucleophilic aromatic substitution of 2,6-dichloronicotinonitrile with sodium ethoxide, the reaction is typically carried out at a moderately elevated temperature to ensure a reasonable reaction rate without compromising the selectivity and yield. The optimal temperature is often determined empirically and depends on the solvent used.
The reaction is typically conducted at atmospheric pressure, as pressure does not significantly influence the rate or outcome of this type of liquid-phase reaction.
The following table provides a hypothetical representation of the effect of temperature on the yield of this compound in a polar aprotic solvent like DMF.
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 25 (Room Temperature) | 24 | 70 |
| 50 | 8 | 85 |
| 80 | 4 | 92 |
| 100 | 2 | 88 (Increased by-products) |
| 120 | 1 | 75 (Significant degradation) |
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Chlorine Atom at C-6 Position
The chlorine atom at the C-6 position of the pyridine (B92270) ring is activated towards substitution by the cumulative electron-withdrawing effects of the ring nitrogen and the nitrile group at the C-3 position. This activation facilitates its displacement by nucleophiles and its participation in metal-catalyzed coupling reactions.
Nucleophilic Displacement Reactions
The C-6 position of the 6-Chloro-2-ethoxynicotinonitrile is electrophilic, promoting nucleophilic aromatic substitution (SNAr) reactions. A variety of nucleophiles can displace the chloride ion, leading to the formation of diverse C-N, C-O, and C-S bonds. The reaction proceeds through a Meisenheimer-type intermediate, the stability of which is enhanced by the electron-withdrawing substituents.
Studies on analogous systems, such as 2-chloro-3-cyano-5-nitropyridine, demonstrate that the rate of reaction is influenced by the nucleophile's strength and the solvent's properties. For instance, reactions with amines like aniline (B41778) are well-documented for similar chloro-cyano-pyridines. masterorganicchemistry.com The Lewis acid-base behavior of the solvent plays a crucial role in governing the reactivity. masterorganicchemistry.com Protic solvents can stabilize the transition state through hydrogen bonding, while polar aprotic solvents can accelerate the reaction by solvating the cation without strongly interacting with the nucleophile.
| Nucleophile Type | Example Nucleophile | Product Class | Typical Conditions |
| N-Nucleophiles | Amines (e.g., Aniline, Alkylamines) | 6-Amino-2-ethoxynicotinonitriles | Heat, with or without a base (e.g., K₂CO₃, Et₃N) in a polar solvent (e.g., DMF, NMP, Ethanol) |
| O-Nucleophiles | Alkoxides (e.g., Sodium Methoxide) | 6-Alkoxy-2-ethoxynicotinonitriles | Anhydrous alcohol or aprotic solvent (e.g., THF, Dioxane) |
| S-Nucleophiles | Thiolates (e.g., Sodium Thiophenoxide) | 6-Thioether-2-ethoxynicotinonitriles | Polar aprotic solvent (e.g., DMF, DMSO) at room or elevated temperature |
Coupling Reactions
The C-Cl bond is a versatile site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex molecules.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloride with an organoboron reagent (e.g., an aryl or vinyl boronic acid) in the presence of a palladium catalyst and a base. Research on the regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291) has shown that catalysts like PXPd2 can be highly effective, achieving good regioselectivity. nih.gov For this compound, this would allow for the introduction of various aryl or vinyl substituents at the C-6 position.
Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C-6 position and a terminal alkyne. It typically requires a palladium catalyst, a copper(I) co-catalyst, and a base (usually an amine). This method is a direct route to 6-alkynyl-2-ethoxynicotinonitriles.
| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄, PXPd2), Base (e.g., K₂CO₃, Cs₂CO₃) | 6-Aryl/Heteroaryl-2-ethoxynicotinonitrile |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N, Piperidine) | 6-Alkynyl-2-ethoxynicotinonitrile |
| Buchwald-Hartwig | Amine, Amide | Pd catalyst, Ligand (e.g., BINAP, XPhos), Strong base (e.g., NaOtBu) | 6-Amino/Amido-2-ethoxynicotinonitrile |
| Stille | Organostannane | Pd(0) catalyst | 6-Aryl/Vinyl-2-ethoxynicotinonitrile |
Transformations of the Nitrile Group
The nitrile group (C≡N) is a robust and versatile functional group that can be converted into several other important functionalities, including carboxylic acids, amides, and amines.
Hydrolysis Pathways to Carboxylic Acid Derivatives
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chim.it The reaction typically proceeds via an amide intermediate, which can sometimes be isolated under carefully controlled conditions. wikipedia.org
Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., H₂SO₄, HCl) and heat, the nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom. mdpi.com Nucleophilic attack by water, followed by tautomerization, yields an amide. Further hydrolysis of the amide under the reaction conditions leads to the formation of 2-ethoxy-6-chloronicotinic acid and an ammonium (B1175870) salt. chim.it
Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH, KOH) with heating, the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. researchgate.net Protonation of the resulting anion by water forms an imidic acid, which tautomerizes to the amide. chim.it Subsequent saponification of the amide yields a carboxylate salt, which upon acidic workup provides the final 2-ethoxy-6-chloronicotinic acid. researchgate.net
| Hydrolysis Type | Reagents | Intermediate | Final Product |
| Acid-Catalyzed | H₂O, H₂SO₄ (or HCl), Heat | 2-Ethoxy-6-chloronicotinamide | 2-Ethoxy-6-chloronicotinic acid |
| Base-Catalyzed | NaOH (or KOH), H₂O, Heat; then H₃O⁺ workup | 2-Ethoxy-6-chloronicotinamide | 2-Ethoxy-6-chloronicotinic acid |
Reduction Strategies to Amine Derivatives
The nitrile group can be reduced to a primary amine, (2-ethoxy-6-chloropyridin-3-yl)methanamine, using various reducing agents. The choice of reagent can be critical for achieving high yields and chemoselectivity.
Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that readily converts nitriles to primary amines. chim.it The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to protonate the intermediate and liberate the amine. nih.gov
Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney Nickel, Palladium, or Platinum. This approach is often considered "greener" but may require high pressures and temperatures.
Alternative Reducing Agents: Other reagents like Diisobutylaluminium hydride (DIBAL-H) can also be used. DIBAL-H can reduce nitriles to aldehydes after hydrolysis of an intermediate imine, or to primary amines under different reaction conditions. nih.gov A combination of cobalt chloride and sodium borohydride (B1222165) is also an effective system for the selective reduction of nitriles to amines under mild conditions. numberanalytics.com
| Reducing Agent | Typical Conditions | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether or THF; 2. H₂O/H₃O⁺ workup | Primary Amine | Highly reactive, non-selective reducing agent. |
| Catalytic Hydrogenation (H₂) | Raney Ni, PtO₂, or Pd/C; High pressure, Heat | Primary Amine | Can be sensitive to other functional groups. |
| Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride (CoCl₂) | Methanol or Ethanol, Room Temperature | Primary Amine | Offers mild conditions and good selectivity. numberanalytics.com |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Hexane at low temp; then workup | Aldehyde or Amine | Outcome depends on stoichiometry and reaction conditions. nih.gov |
Cycloaddition Reactions of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile or dienophile in cycloaddition reactions, providing a pathway to various five- and six-membered heterocyclic systems. acs.org
[3+2] Cycloadditions: This is a common reaction pathway for nitriles, where they react with 1,3-dipoles. A prominent example is the reaction with an azide (B81097) (e.g., sodium azide or an organic azide) to form a tetrazole ring. This reaction, often catalyzed by Lewis acids or metals, converts the nitrile group into a 5-(6-chloro-2-ethoxypyridin-3-yl)tetrazole. Nitrile oxides and nitrile imines are other 1,3-dipoles that react with nitriles to yield 1,2,4-oxadiazoles and 1,2,4-triazoles, respectively. rsc.orgnih.gov
[4+2] Cycloadditions (Diels-Alder Reactions): While less common for unactivated nitriles, the nitrile group can function as a dienophile in intramolecular Diels-Alder reactions, particularly when the reaction is entropically favored. In an inverse-electron-demand Diels-Alder reaction, an electron-rich nitrile might react with an electron-poor diene. However, for an aromatic nitrile like this compound, the participation of the nitrile group in intermolecular Diels-Alder reactions is generally challenging and requires highly reactive dienes or high temperatures. mdpi.com
| Cycloaddition Type | Reactant | Product Heterocycle | Key Features |
| [3+2] Cycloaddition | Organic or Inorganic Azide (R-N₃) | Tetrazole | Forms a 5-substituted tetrazole ring; widely used in medicinal chemistry. rsc.org |
| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazole | Can be an inverse electron-demand reaction depending on substituents. nih.gov |
| [3+2] Cycloaddition | Nitrile Imine (R-CN-NR') | 1,2,4-Triazole | Reacts with the C≡N bond to form a five-membered triazole ring. wikipedia.org |
| [4+2] Cycloaddition | Conjugated Diene | Dihydropyridine (after tautomerization) | Generally requires high temperatures or intramolecular setup for unactivated nitriles. |
Chemical Modifications Involving the Ethoxy Group
The ethoxy group at the C2 position is a significant modulator of the molecule's reactivity, participating in cleavage and exchange reactions and exerting a powerful influence on the site-selectivity of further functionalization.
Cleavage and Exchange Reactions
Ethers are generally characterized by their chemical stability, yet the C-O bond of the ethoxy group in this molecule can be cleaved under specific conditions. wikipedia.org Treatment with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) can facilitate ether cleavage. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which transforms the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.comyoutube.com Due to the electronic nature of the sp²-hybridized pyridine ring carbon, which does not readily undergo S_N_1 or S_N_2 reactions, the subsequent nucleophilic attack by the halide ion occurs on the less hindered ethyl group. libretexts.org This results in the formation of 6-chloro-2-hydroxynicotinonitrile and an ethyl halide.
Beyond cleavage, the ethoxy group can be completely displaced in nucleophilic substitution reactions. Studies on analogous 2-alkoxypyridine systems have shown that Lewis acid-catalyzed reactions with various primary and secondary amines lead to the formation of the corresponding 2-aminopyridines. nih.gov This transformation represents a facile C-N bond formation, where the alkoxide is exchanged for an amine, significantly diversifying the potential derivatives accessible from the parent compound.
Table 1: Examples of Nucleophilic Exchange Reactions on Analogous 2-Alkoxypyridine Systems
| Nucleophile | Catalyst | Product Type | Reference |
|---|---|---|---|
| Various Amines | Lewis Acid | 2-Aminopyridines | nih.gov |
| Thiolate Anions | Base | 2-Thioethers | N/A |
| Alkoxides | Acid/Base | Ether Exchange | N/A |
This table presents reaction types demonstrated on analogous systems to illustrate the potential for exchange reactions at the C2 position.
Role in Directing Group Chemistry
In electrophilic aromatic substitution (EAS), the 2-ethoxy group plays a crucial role as a powerful activating group. This is due to its ability to donate electron density to the pyridine ring via a resonance effect (+M), which outweighs its electron-withdrawing inductive effect (-I). libretexts.org This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles, despite the inherent electron-deficient nature of the pyridine ring itself. youtube.comaklectures.com
The ethoxy group directs incoming electrophiles primarily to the ortho (C3) and para (C5) positions relative to itself. youtube.com This directive influence is a consequence of the stabilization of the cationic intermediate (the sigma complex) formed during the substitution, where resonance structures can place the positive charge directly on the ether oxygen. youtube.com This strong directing effect is a key consideration in any strategy for the electrophilic functionalization of the molecule.
Electrophilic and Nucleophilic Behavior of the Pyridine Ring System
The pyridine ring in this compound is a classic example of a π-deficient heterocycle, a characteristic that is further accentuated by the presence of electron-withdrawing chloro and cyano groups. This electronic profile renders the ring generally unreactive towards electrophilic attack but highly susceptible to nucleophilic substitution. wikipedia.orgnih.gov
Site-Selectivity in Further Functionalization
The regiochemical outcome of any further substitution on the pyridine ring is a complex interplay of the electronic effects of all four components: the ring nitrogen, the 2-ethoxy group, the 3-cyano group, and the 6-chloro group.
Electrophilic Substitution: The pyridine nitrogen and the chloro and cyano substituents are electron-withdrawing, deactivating the ring towards electrophiles. wikipedia.org Electrophilic attack on an unsubstituted pyridine ring, when forced under harsh conditions, occurs at the C3 position to avoid placing a positive charge on the electronegative nitrogen in the reaction intermediate. aklectures.comquora.com However, the powerful activating and ortho, para-directing 2-ethoxy group dominates. It strongly directs incoming electrophiles to positions C3 and C5. Between these two, the C5 position is often favored due to reduced steric hindrance compared to the C3 position, which is situated between two substituents.
Nucleophilic Aromatic Substitution (S_N_Ar): The pyridine ring is primed for nucleophilic attack, a reactivity profile enhanced by its electron-withdrawing substituents. nih.govlibretexts.org Nucleophilic attack on pyridines is favored at the C2 and C6 (or α and γ) positions because the negative charge of the resulting Meisenheimer complex intermediate can be delocalized onto the ring nitrogen, providing significant stabilization. quora.com In this compound, the chlorine atom at C6 serves as an excellent leaving group. Therefore, the C6 position is the most probable site for nucleophilic aromatic substitution, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates) to displace the chloride. youtube.comyoutube.com
Rearrangement Reactions
While rearrangement reactions specifically documented for this compound are not prevalent in the surveyed literature, the functionalities present on the heterocyclic scaffold suggest the possibility of such transformations under certain conditions. Rearrangement reactions are a fundamental class of reactions in organic chemistry that can lead to significant structural reorganization. numberanalytics.commasterorganicchemistry.com
One relevant transformation for related heterocyclic systems is the Dimroth rearrangement. wikipedia.org This reaction typically involves the isomerization of N-substituted iminopyrimidines or similar heterocycles, proceeding through a ring-opening/ring-closure mechanism often catalyzed by acid or base. researchgate.netnih.gov The presence of an electron-withdrawing group, such as a cyano group, has been shown to increase the rate of this rearrangement in iminopyrimidines. rsc.org Should the nitrile group in this compound be transformed into a suitable functionality like an imine, a Dimroth-type rearrangement could be envisioned as a potential pathway for isomerization.
Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the predicted ¹H NMR spectrum of 6-Chloro-2-ethoxynicotinonitrile, the signals corresponding to the ethoxy group are expected to be prominent. The methylene (B1212753) protons (-OCH₂-) would likely appear as a quartet due to coupling with the adjacent methyl protons. This quartet is anticipated in the downfield region, typically around 4.5 ppm, owing to the deshielding effect of the adjacent oxygen atom. The methyl protons (-CH₃) of the ethoxy group are expected to resonate as a triplet around 1.4 ppm.
The aromatic region of the spectrum would display signals for the two protons on the pyridine (B92270) ring. The proton at the 5-position (H-5) is expected to appear as a doublet, with its chemical shift influenced by the adjacent chloro and cyano groups. A predicted value for this proton would be in the range of 7.8-8.0 ppm. The proton at the 4-position (H-4) would also likely be a doublet, coupled to the H-5 proton, and is predicted to resonate around 7.0-7.2 ppm.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.0 - 7.2 | Doublet (d) | 8.0 |
| H-5 | 7.8 - 8.0 | Doublet (d) | 8.0 |
| -OCH₂- | ~4.5 | Quartet (q) | 7.0 |
| -CH₃ | ~1.4 | Triplet (t) | 7.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the eight carbon atoms. The carbon of the nitrile group (-C≡N) is characteristically found in the 115-120 ppm range. The carbons of the pyridine ring are expected to resonate in the aromatic region (approximately 110-165 ppm). The carbon atom attached to the chlorine (C-6) would be significantly deshielded, as would the carbon attached to the ethoxy group (C-2). The ethoxy group carbons would appear at higher field, with the methylene carbon (-OCH₂-) around 62-65 ppm and the methyl carbon (-CH₃) around 14-16 ppm.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-3 | 100 - 105 |
| C-4 | 140 - 145 |
| C-5 | 115 - 120 |
| C-6 | 150 - 155 |
| -C≡N | 115 - 120 |
| -OCH₂- | 62 - 65 |
| -CH₃ | 14 - 16 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include the cross-peak between the H-4 and H-5 protons of the pyridine ring, confirming their adjacent positions. Another expected correlation would be between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would be expected to show correlations between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, the methylene proton signal and the methylene carbon signal, and the methyl proton signal and the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular structure. Expected key HMBC correlations would include:
The H-4 proton to the C-2, C-6, and C≡N carbons.
The H-5 proton to the C-3 and C-6 carbons.
The methylene protons of the ethoxy group to the C-2 carbon of the pyridine ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Vibrational Analysis of Functional Groups
The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands. A strong, sharp absorption is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. The C-O stretching of the ethoxy group would likely produce a strong band around 1250 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is anticipated to be in the 700-800 cm⁻¹ range. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethoxy group would appear just below 3000 cm⁻¹.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| C≡N Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |
| C-O Stretch (Ether) | 1200 - 1260 | Strong |
| C-Cl Stretch | 700 - 800 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
For this compound (C₈H₇ClN₂O), the molecular ion peak (M⁺) would be expected. Due to the presence of the chlorine atom, this peak would appear as a characteristic isotopic cluster, with the (M)⁺ peak and the (M+2)⁺ peak in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The predicted exact mass of the molecular ion would be approximately 182.02 g/mol for the ³⁵Cl isotope.
Common fragmentation pathways would likely involve the loss of the ethoxy group or parts of it. For instance, the loss of an ethyl radical (•C₂H₅) would result in a significant fragment. Another plausible fragmentation would be the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement if sterically feasible, or the loss of a chloro radical (•Cl).
| Ion | Predicted m/z | Identity |
| [M]⁺ | 182/184 | Molecular ion |
| [M - C₂H₅]⁺ | 153/155 | Loss of ethyl radical |
| [M - OC₂H₅]⁺ | 137/139 | Loss of ethoxy radical |
| [M - Cl]⁺ | 147 | Loss of chlorine radical |
Molecular Ion Detection and Fragmentation Patterns
In mass spectrometry, the molecular ion peak (M+) for this compound would be expected to appear at an m/z corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern (M+2) with a relative intensity of approximately one-third of the molecular ion peak would be anticipated.
The fragmentation of this compound would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or the entire ethoxycarbonyl moiety. Cleavage of the pyridine ring and loss of the nitrile group or chlorine atom are also plausible fragmentation pathways. However, without actual mass spectra, a definitive fragmentation pattern cannot be established.
Elemental Analysis
Elemental analysis for a pure sample of this compound (C₈H₇ClN₂O) would be expected to yield results that closely align with the theoretical percentage composition. Generally, a deviation of ±0.4% is considered acceptable for confirmation of a compound's purity and composition. researchgate.net
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 8 | 96.088 | 52.61% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.86% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 19.41% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 15.34% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.76% |
| Total | 182.61 | 100.00% |
Note: This table is based on theoretical calculations.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Studies of Electronic Structure
Quantum chemical studies are fundamental to elucidating the electronic characteristics of 6-Chloro-2-ethoxynicotinonitrile, offering insights into its stability, reactivity, and molecular properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be utilized to optimize the molecular geometry and calculate various electronic properties. researchgate.net These calculations can provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.
For instance, a DFT study would likely predict specific bond lengths within the pyridine (B92270) ring and between the ring and its substituents (chloro, ethoxy, and nitrile groups). These calculated parameters are crucial for understanding the steric and electronic effects of the substituents on the aromatic ring.
Interactive Data Table: Calculated Geometrical Parameters of this compound
Below is a hypothetical table of optimized geometrical parameters for this compound, as would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory.
| Parameter | Atom 1 | Atom 2 | Value (Å/°) |
| Bond Length | C2 | Cl | 1.745 |
| Bond Length | C6 | O | 1.362 |
| Bond Length | C3 | C7 (Nitrile) | 1.448 |
| Bond Length | C7 | N8 (Nitrile) | 1.156 |
| Bond Angle | C1-C2-Cl | 118.5 | |
| Bond Angle | C5-C6-O | 121.0 | |
| Bond Angle | C2-C3-C7 | 122.3 | |
| Dihedral Angle | C1-C2-C3-C4 | 0.5 |
Note: The data in this table is illustrative and represents typical values that would be expected from such a computational study.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scienceopen.com The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atom of the nitrile group and the nitrogen atom in the pyridine ring, indicating these are sites susceptible to electrophilic attack. The ethoxy group's oxygen atom would also exhibit a region of negative potential. Conversely, positive potential (blue) would be expected around the hydrogen atoms and the carbon atom of the nitrile group, highlighting potential sites for nucleophilic attack. scienceopen.com This visual representation of charge distribution is critical for understanding intermolecular interactions and reaction mechanisms. researchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the intricate details of chemical reactions involving this compound, providing insights that are often difficult to obtain through experimental means alone.
The identification and characterization of transition states are paramount to understanding the kinetics of a chemical reaction. youtube.com For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods can be employed to locate the transition state structure connecting the reactants and products. This involves sophisticated algorithms that search the potential energy surface for a first-order saddle point.
The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For example, in a substitution reaction at the C2 position, the transition state would feature a partially formed bond with the incoming nucleophile and a partially broken C-Cl bond.
Interactive Data Table: Hypothetical Reaction Pathway Energetics for a Nucleophilic Substitution on this compound
This table presents hypothetical energetic data for a substitution reaction.
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +15.8 |
| Products | -5.2 |
Note: The data in this table is for illustrative purposes to demonstrate the type of information obtained from reaction pathway analysis.
This energetic information is crucial for predicting the feasibility and rate of a reaction. A lower activation energy implies a faster reaction rate.
Prediction of Spectroscopic Properties
Computational chemistry can accurately predict various spectroscopic properties of this compound, aiding in the interpretation of experimental spectra. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. nanobioletters.com These calculated frequencies, after appropriate scaling, can be compared with experimental data to assign specific vibrational modes to the observed spectral bands. Furthermore, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method, which helps in the structural elucidation of the molecule and its derivatives. researchgate.netnanobioletters.com
Interactive Data Table: Predicted Spectroscopic Data for this compound
The following table contains hypothetical predicted spectroscopic data.
| Spectroscopy Type | Parameter | Predicted Value |
| UV-Vis (TD-DFT) | λmax | 285 nm |
| IR (DFT) | C≡N stretch | 2235 cm⁻¹ |
| ¹³C NMR (GIAO) | C2 (C-Cl) | 155 ppm |
| ¹H NMR (GIAO) | H4 | 7.8 ppm |
Note: This data is illustrative and represents typical values that would be expected from computational predictions.
Role in Advanced Organic Synthesis As a Building Block
Synthesis of Diverse Heterocyclic Frameworks
The inherent reactivity of 6-Chloro-2-ethoxynicotinonitrile makes it an exceptional precursor for the synthesis of a multitude of heterocyclic systems. The presence of the chloro, ethoxy, and nitrile groups allows for sequential and regioselective reactions, enabling the construction of fused and substituted heterocyclic compounds with high efficiency.
One of the primary applications of this building block is in the synthesis of pyridopyrimidine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules, including kinase inhibitors. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, providing a key site for the introduction of various functionalities. For instance, reaction with amines can lead to the formation of 6-aminonicotinonitrile intermediates, which can then undergo cyclization reactions to form fused pyrimidine (B1678525) rings.
Furthermore, the nitrile group can participate in a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, or cycloaddition reactions, further expanding the diversity of accessible heterocyclic frameworks. The ethoxy group, while generally less reactive, can influence the electronic properties of the pyridine (B92270) ring and can be cleaved under certain conditions to provide another point for modification.
Scaffold Diversity and Molecular Architecture Construction
The ability to generate a wide range of molecular scaffolds from a single starting material is a hallmark of a valuable building block in drug discovery and materials science. This compound excels in this regard, offering multiple avenues for scaffold diversification.
The strategic manipulation of the chloro and nitrile functionalities allows for the construction of complex polycyclic systems. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, at the 6-position can be employed to introduce aryl, heteroaryl, or alkyl groups, leading to a diverse array of substituted nicotinonitriles. These products can then serve as intermediates for further transformations, enabling the construction of elaborate molecular architectures.
Moreover, the nitrile group can be utilized as a linchpin for the construction of larger, more complex scaffolds through multicomponent reactions. These reactions, where three or more reactants combine in a single pot to form a complex product, are highly efficient and atom-economical. The nitrile functionality of this compound can act as a key component in such reactions, leading to the rapid assembly of diverse and complex molecular scaffolds.
Development of Novel Synthetic Methodologies Utilizing the Compound
The unique reactivity of this compound has not only been exploited for the synthesis of specific target molecules but has also spurred the development of novel synthetic methodologies. The compound's predictable reactivity and the distinct nature of its functional groups make it an excellent substrate for exploring new reaction pathways and catalytic systems.
For instance, the development of novel cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, can be facilitated by the use of substrates like this compound. The strategic placement of reactive sites allows for the design of elegant and efficient reaction sequences that can rapidly generate molecular complexity from a simple starting material.
Furthermore, the compound can be used to probe the scope and limitations of new catalytic methods. The presence of multiple functional groups allows for the investigation of catalyst selectivity and compatibility with different reactive moieties. This information is crucial for the broader application of new synthetic methods in the synthesis of complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
